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Introduction to {-Carotene and Its Importance in Carotenoid
Biosynthesis

Zeta-carotene ((-carotene) represents a crucial intermediate metabolite in the carotenoid biosynthetic pathway of
oxygenic phototrophs, including plants, algae, and cyanobacteria. This acyclic carotenoid serves as a key branching point
in the formation of diverse carotenoid species that play fundamental roles in photosynthesis, photoprotection, and plant
development. Unlike its cyclic counterparts a-carotene and [(3-carotene, {-carotene maintains a linear molecular structure
that facilitates its function as a substrate for subsequent desaturation and cyclization reactions [1]. The metabolism of (-
carotene represents a critical control point in the carotenogenic pathway, with recent research revealing sophisticated
regulatory mechanisms at both enzymatic and genetic levels that influence overall carotenoid accumulation in plant tissues

(2] [3].

The structural configuration of {-carotene features a polyene chain with multiple conjugated double bonds, which serves as
the molecular foundation for its function as a light-absorbing pigment. With the molecular formula CsoHeo and a molar
mass of 540.920 g-mol~!, (-carotene occupies a strategic position in the carotenoid biosynthetic pathway between
phytoene/phytofluene and more highly conjugated carotenoids like neurosporene and lycopene [1]. The isomeric state of
(-carotene is particularly significant, as specific cis-trans configurations at the 15-15' double bond determine its suitability
as a substrate for downstream enzymes in the pathway [2] [4]. This structural specificity underscores the necessity for

specialized isomerases like Z-ISO that ensure proper geometric configuration for metabolic progression.

(-Carotene in the Carotenoid Biosynthetic Pathway
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Pathway Position and Metabolic Flow

Zeta-carotene occupies a central position in the multi-step conversion of colorless phytoene to fully conjugated lycopene
in oxygenic phototrophs. The biosynthetic sequence begins with the condensation of two geranylgeranyl diphosphate
(GGPP) molecules by phytoene synthase (PSY) to form 15-cis-phytoene, which then undergoes two desaturation steps
catalyzed by phytoene desaturase (PDS) to produce 9,15,9'-tri-cis-(-carotene [2] [3] [5]. At this critical juncture, the 15-
cis double bond must be isomerized to trans configuration before further desaturation can occur, a reaction specifically
catalyzed by (-carotene isomerase (Z-ISO) to yield 9,9'-di-cis-(-carotene [2] [6]. This isomerized product then serves as the
substrate for {-carotene desaturase (ZDS), which catalyzes two additional desaturation steps to produce 7,9,7',9'-tetra-cis-
lycopene (prolycopene), which is subsequently isomerized to all-trans-lycopene by carotenoid isomerase (CRTISO) [2]

[3].

The metabolic pathway leading to {-carotene formation and its subsequent conversion represents a conserved biosynthetic
route in oxygenic phototrophs that contrasts with the more direct pathway found in many heterotrophic bacteria and fungi.
In non-photosynthetic organisms, a single bacterial-type phytoene desaturase (CRTI) typically catalyzes the complete
conversion of phytoene to all-trans-lycopene without accumulation of cis-intermediates [6] [3]. The requirement for
multiple specialized enzymes in plants and cyanobacteria suggests evolutionary optimization for regulatory control and

environmental responsiveness in photosynthetic organisms, with {-carotene representing a key metabolic checkpoint [6].

Visual Representation of the Carotenoid Biosynthetic Pathway
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Figure 1: Carotenoid biosynthetic pathway in plants and cyanobacteria showing {-carotene intermediates. The pathway
highlights the central role of Z-ISO in isomerizing 9,15,9'-tri-cis-(-carotene to 9,9'-di-cis-(-carotene, enabling further

desaturation by ZDS. Enzyme abbreviations: PSY (phytoene synthase), PDS (phytoene desaturase), Z-ISO ({-carotene
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isomerase), ZDS ({-carotene desaturase), CRTISO (carotenoid isomerase), LCYB (lycopene [3-cyclase), LCYE (lycopene ¢-

cyclase).
Enzymology of {-Carotene Metabolism

Zeta-Carotene Isomerase (Z-1SO): Structure and Mechanism

Zeta-carotene isomerase (Z-ISO) represents the most recently identified enzyme in the early carotenoid biosynthetic
pathway and has been characterized as a heme B-containing integral membrane protein that catalyzes the redox-
regulated cis-to-trans conversion of the 15-cis double bond in 9,15,9'-tri-cis-(-carotene [2] [6]. This enzyme functions
through a unique ligand switching mechanism that modulates electron sharing with the heme B cofactor depending on the
redox state of the heme iron [2]. In its oxidized state, Z-ISO exists in an inactive conformation, while reduction of the heme
iron activates the enzyme through structural rearrangement that enables catalysis [2]. Spectroscopic analysis reveals
distinct absorbance profiles for each redox state, with the oxidized form exhibiting maximum absorbance at 426 nm and the

reduced, active form absorbing maximally at 414-415 nm [2].

The membrane integration of Z-ISO is critical to its function, as the enzyme contains multiple transmembrane domains
that embed it within plastid membranes [2]. In plants, Z-ISO is encoded by a nuclear gene and targeted to plastids via an N-
terminal transit peptide that is cleaved upon organelle import [2]. The enzyme has been shown to function within high
molecular weight protein complexes, suggesting potential interactions with other carotenoid biosynthetic enzymes [2].
Phylogenetic analysis indicates that Z-ISO homologs are present in plants, algae, diatoms, and cyanobacteria, but notably
absent in green sulfur bacteria and Chloracidobacterium species, indicating specific evolutionary distribution among

oxygenic phototrophs [6].

Comparative Structural Features of Z-ISO Across Species

Table 1: Structural and functional characteristics of Z-ISO enzymes across different species

. Gene . Membrane Redox Light
Organism L Heme Ligands ) )
Identifier Topology Regulation Compensation
Zea mays (maize) ZmZ-1SO Conserved His Multiple Yes, via heme  Partial
residues transmembrane iron
domains
Arabidopsis AtZ-1SO Putative Multiple Yes, via heme  Partial
thaliana conserved transmembrane iron
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. Gene . Membrane Redox Light
Organism . Heme Ligands . .
Identifier Topology Regulation Compensation
ligands domains
Synechocystis sp. slr1599 Predicted His Multiple Presumed Significant
PCC 6803 coordination transmembrane
domains
Oryza sativa (rice) OsZ-1SO Conserved Multiple Yes, via heme  Partial
heme-binding transmembrane iron
domains

Substrate Specificity and Catalytic Function

Z-ISO demonstrates strict substrate specificity for the central 15-15' cis double bond of 9,15,9'-tri-cis-(-carotene,
converting it specifically to the 9,9'-di-cis-(-carotene isomer [2] [4]. This geometric transformation is essential for the
subsequent desaturation reactions catalyzed by (-carotene desaturase (ZDS), which cannot efficiently utilize the 15-cis
substrate [4]. The isomerization reaction proceeds independently of light or external energy sources, instead relying on the
redox potential of the heme cofactor [2]. Biochemical studies have demonstrated that asymmetric {-carotene isomers such
as 9-cis-(-carotene are poorly converted by ZDS, resulting in metabolic dead-ends that accumulate 7,9-dicis-neurosporene

rather than progressing to lycopene [4].

The catalytic efficiency of Z-ISO is particularly important in non-photosynthetic plant tissues or during periods of
darkness, where photoisomerization cannot supplement enzymatic activity [6]. Mutant studies in both plants and
cyanobacteria have confirmed that Z-ISO deficiency leads to accumulation of 9,15,9'-tri-cis-(-carotene and impaired
production of downstream carotenoids, especially under dark conditions [6]. This phenotype can be partially rescued by
high light exposure through photoisomerization of the 15-cis double bond, though this process is less efficient than
enzymatic conversion [6] [4]. The dual isomerization mechanisms (enzymatic and photochemical) represent an
evolutionary adaptation that ensures continuous carotenoid biosynthesis under varying light conditions in photosynthetic

organisms.

Experimental Methods for Studying {-Carotene Metabolism

Heterologous Complementation Assays in E. coli

The functional characterization of Z-ISO activity is commonly performed using heterologous complementation assays in

Escherichia coli engineered to accumulate the Z-ISO substrate, 9,15,9'-tri-cis-(-carotene. This system utilizes bacterial
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strains transformed with crtE, crtB, and plant PDS genes to express geranylgeranyl pyrophosphate synthase (GGPPS),

phytoene synthase (PSY), and phytoene desaturase (PDS), respectively [2] [6]. These engineered cells accumulate 9,15,9'-

tri-cis-(-carotene, which can then be isomerized to 9,9'-di-cis-{-carotene only when a functional Z-ISO gene is introduced

[2]. The detailed protocol involves:

Plasmid Construction: Clone the Z-ISO gene into an appropriate expression vector (e.g., pCDFDuet-1) using

restriction sites such as Ndel and Xhol [6].

Strain Transformation: Co-transform E. coli BL21(DE3) with the Z-ISO expression construct and the pAC-
ZETAipi plasmid (Addgene #53284) that provides the substrate biosynthesis pathway [6].

Culture Conditions: Grow transformed bacteria in LB medium with appropriate antibiotics (streptomycin 50 pg/mL

and chloramprycin 34 pg/mL) at 37°C with shaking at 200 rpm [6].

Gene Induction: Induce gene expression with 0.1-1.0 mM IPTG when cultures reach ODsoo % 0.6, then continue

incubation for 16-24 hours at 16-28°C [2] [6].

Pigment Extraction: Harvest cells by centrifugation, then extract carotenoids using acetone, methanol, or hexane

with brief sonication to facilitate complete pigment extraction [2].

HPLC Analysis: Separate and quantify (-carotene isomers using normal-phase HPLC with photodiode array

detection, typically employing silica-based columns and non-polar mobile phases [2].

This complementation platform provides a robust system for determining Z-ISO activity, with successful isomerization

confirmed by HPLC analysis showing conversion of 9,15,9'-tri-cis-(-carotene to 9,9'-di-cis-(-carotene [2] [6]. The method

has been successfully applied to characterize Z-ISO enzymes from diverse species including maize, Arabidopsis, and

Synechocystis [2] [6].

In Vitro Enzymatic Assays with Purified Z-1ISO

For mechanistic studies of Z-ISO catalysis, in vitro assays using purified enzyme components provide detailed kinetic and

structural information. These assays require substantial protein purification efforts but enable precise control over reaction

conditions and direct observation of enzyme properties [2]. The key steps include:

Protein Expression and Purification: Express a truncated form of Z-ISO as a maltose-binding protein fusion
(MBP::Z-ISO) in E. coli. Supplement bacterial cultures with heme biosynthesis precursors (§-aminolevulinic acid) to

ensure proper heme cofactor incorporation [2].

e Membrane Isolation: Collect bacterial membranes by ultracentrifugation (100,000 x g for 1 hour) after cell

disruption by sonication or French press [2].
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¢ Protein Solubilization and Purification: Solubilize membrane proteins using non-ionic detergents (e.g., dodecyl-{3-
D-maltoside), then purify MBP::Z-ISO using amylose affinity chromatography. Optionally cleave the MBP tag with

specific proteases to isolate Z-ISO alone [2].

e Heme Cofactor Analysis: Identify the heme b cofactor using a hemochrome assay, measuring the pyridine

hemochrome spectrum with characteristic a and 3 bands at 557 and 526 nm, respectively [2].

¢ Liposome Incorporation: Incorporate the substrate 9,15,9'-tri-cis-{-carotene into artificial liposomes prepared from

plant lipids or synthetic phospholipids using freeze-thaw cycles or detergent removal methods [2].

¢ Enzyme Assays: Mix substrate-containing liposomes with purified Z-ISO in appropriate buffers under reducing

conditions (e.g., with dithiothreitol or sodium dithionite) to maintain heme iron in reduced state [2].

¢ Product Analysis: Extract reaction products with organic solvents and analyze by HPLC with photodiode array

detection, quantifying isomer conversion ratios [2].

Comparative Analysis of Experimental Approaches

Table 2: Methodologies for studying {-carotene metabolism and Z-ISO function

Detection

Method Type Key Components Applications Advantages Limitations
Approach
Heterologous E. coli + HPLC analysis of Gene function Technically Cellular
Complementation crtE/crtB/PDS + Z- carotenoid extracts  validation, simple, high  context may
ISO mutant throughput not reflect
characterization native
environment
In Vitro Purified Z-ISO + Spectrophotometry,  Kinetic Precise Technically
Enzymatic Assay liposome- HPLC analysis, control of challenging,
incorporated mechanistic conditions, requires
substrate studies direct protein
observation purification
Mutant Analysis Z-1SO knockout HPLC, Physiological Biological Complex
strains photosynthetic relevance, light- context, genetics,
(plants/cyanobacteria)  characterization dark regulation phenotypic potential
assessment  compensatory
mechanisms
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Detection L. S
Method Type Key Components Applications Advantages Limitations
Approach
Spectroscopic Purified Z-ISO with UV-Vis, EPR Redox Direct Requires
Characterization heme cofactor spectroscopy regulation, observation highly pure
cofactor of cofactor protein,
analysis states specialized
equipment

Regulation and Physiological Significance

Light-Dependent Regulation and Photoisomerization

The metabolism of (-carotene is uniquely influenced by light conditions, with both enzymatic and photochemical
processes contributing to the isomerization of the central 15-cis double bond. Under illuminated conditions, the pheto-
labile nature of the 15-cis double bond enables partial non-enzymatic isomerization, which can compensate for reduced Z-
ISO activity [6] [4]. This phenomenon has been demonstrated in Z-ISO mutant strains of both plants and cyanobacteria,
which accumulate significantly less 9,15,9'-tri-cis-(-carotene and produce more downstream carotenoids when grown in
light compared to darkness [6]. The photoisomerization process is particularly efficient under high light intensities, as

evidenced by the partial rescue of the "Pinalate" sweet orange mutant phenotype when exposed to increased illumination

[6].

The redox-sensing capability of Z-ISO through its heme cofactor provides an additional regulatory layer that integrates
metabolic status with enzymatic activity. The heme iron alternates between Fe?* (reduced, active) and Fe3* (oxidized,
inactive) states, effectively functioning as a molecular switch that controls isomerization capacity [2]. This redox
regulation may connect (-carotene metabolism to the plastid's energetic status, potentially coordinating carotenoid
biosynthesis with photosynthetic activity [2]. In cyanobacteria, the requirement for Z-ISO is particularly pronounced during
light-activated heterotrophic growth (LAHG) conditions, where brief light pulses are insufficient to drive significant

photoisomerization, thus necessitating enzymatic catalysis for sustained carotenoid production [6].

Physiological Consequences of Impaired {-Carotene Metabolism

Genetic disruptions in {-carotene metabolism produce distinctive physiological phenotypes across diverse organisms. In
plants, Z-ISO mutations result in delayed greening, reduced carotenoid content, and impaired photosynthetic function,
particularly when development occurs in darkness [6] [3]. Etiolated plant tissues lacking functional Z-ISO accumulate
9,15,9'-tri-cis-(-carotene and fail to produce mature carotenoid species, demonstrating the enzyme's essential role in

carotenogenesis during skotomorphogenesis [6]. In rice, Z-ISO deficiency has been linked to altered plant architecture and
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tillering, suggesting connections between carotenoid metabolism and hormone signaling that modulate developmental

processes [6].

Cyanobacterial Z-ISO mutants exhibit light-dependent phenotypes similar to plant mutants, with normal carotenoid
profiles under continuous illumination but significant impairments during dark incubation or LAHG conditions [6]. These
mutants accumulate 9,15,9'-tri-cis-(-carotene and show reduced production of downstream carotenoids, confirming the
conserved function of Z-ISO across photosynthetic lineages [6]. The photosynthetic apparatus in these mutants displays
increased light sensitivity and impaired photosystem assembly, particularly for PSII, underscoring the structural and

photoprotective roles of mature carotenoids in photosynthetic complexes [6].

Research Applications and Future Directions

Metabolic Engineering Approaches

The strategic manipulation of (-carotene metabolism represents a promising approach for metabolic engineering of
carotenoid content in crop plants and microorganisms. Recent advances in synthetic biology have enabled targeted
modulation of carotenoid pathways, with (-carotene serving as a key regulatory node for controlling flux toward
downstream compounds such as lycopene and -carotene [1] [3]. These engineering strategies aim to optimize carotenoid
composition to enhance nutritional value, improve stress tolerance, and increase pigment content for industrial

applications [1] [3]. Successful approaches have included:

¢ Pathway Optimization: Fine-tuning the expression of Z-ISO along with other carotenogenic enzymes to balance

metabolic flux and prevent intermediate accumulation [3].

¢ Chloroplast-to-Chromoplast Conversion: Synthetic conversion of leaf chloroplasts into chromoplasts to increase

carotenoid storage capacity, thereby enhancing the nutritional value of green plant tissues [3].

o Transient Expression Systems: Utilizing viral vectors for transient gene expression to accumulate carotenoids

outside the plastid, creating alternative storage compartments [3].

e Microbial Production: Engineering microorganisms for efficient mass production of specific carotenoids,

leveraging their simplified regulatory networks and industrial scalability [3].

The engineering of {-carotene metabolism must carefully consider the branch peint nature of the carotenoid pathway, as
manipulations that increase (-carotene flux could potentially divert substrates away from other essential isoprenoids such as
gibberellins, tocopherols, or chlorophylls [3]. Successful strategies often employ tissue-specific promoters or inducible
expression systems to spatially and temporally control metabolic modifications, thereby minimizing pleiotropic effects on

plant development and physiology [3].
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Future Research Directions

Despite significant advances in understanding (-carotene metabolism, several areas warrant further investigation:

Structural Characterization: High-resolution structure determination of Z-ISO would elucidate precise substrate

binding interactions and catalytic mechanisms, facilitating rational engineering approaches [6].

¢ Regulatory Networks: Comprehensive analysis of transcriptional and post-translational regulation of Z-ISO

expression and activity would clarify how (-carotene metabolism is integrated with broader cellular processes [2] [6].

¢ Transport Mechanisms: The processes governing (-carotene movement within plastids and potential interactions

with carotenoid-binding proteins remain poorly understood [2].

¢ Stress Connections: Further investigation of how (-carotene metabolism responds to abiotic stresses and its potential

role in stress adaptation could inform crop improvement strategies [3] [7].

e Human Health Applications: While (-carotene itself is not a significant dietary component, engineering its flux

toward provitamin A carotenoids could address vitamin A deficiency in vulnerable populations [8].

The continued development of CRISPR technologies for precise genome editing, along with advanced synthetic biology
tools for pathway optimization, will undoubtedly accelerate research and application of (-carotene metabolism in both
agricultural and industrial contexts [3]. These approaches hold significant promise for addressing global challenges in

nutrition, sustainable agriculture, and renewable biotechnology.

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]
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